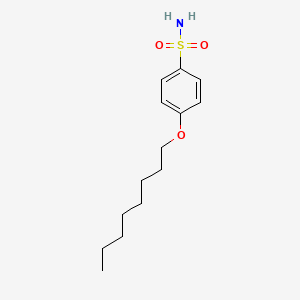

4-(Octyloxy)benzene-1-sulfonamide

Übersicht

Beschreibung

“4-(Octyloxy)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1152-74-5 . It has a molecular weight of 285.41 . It is a powder at room temperature .

Molecular Structure Analysis

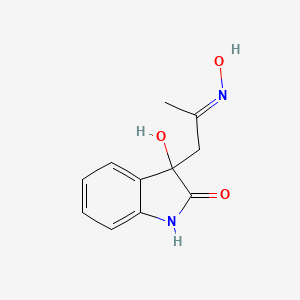

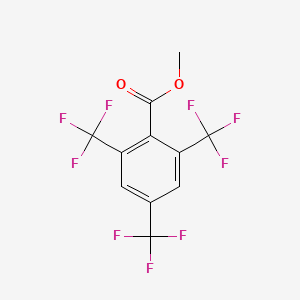

The molecular structure of “this compound” includes a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 285.41 .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Crystal Structures

Sulfonamides, including compounds similar to 4-(Octyloxy)benzene-1-sulfonamide, have been studied for their molecular interactions in crystals and solutions. Research has focused on understanding their sublimation, solubility, solvation, and distribution, as well as their crystal structures. These studies provide insights into the thermochemical parameters of fusion and evaporation processes, offering valuable information for the development of new materials and drugs (Perlovich et al., 2008).

Spectroscopic and Structural Characterization

Sulfonamide compounds have undergone extensive spectroscopic and structural characterization, including X-ray diffraction, FTIR, NMR, and DFT studies. These analyses reveal detailed information about the molecular geometry, vibrational frequencies, and electronic properties, aiding in the design of compounds with desired physical and chemical properties (Sarojini et al., 2012).

Carbonic Anhydrase Inhibition

Research on sulfonamide derivatives has shown their potential as carbonic anhydrase inhibitors. These inhibitors can be used in the treatment of various conditions, such as glaucoma, epilepsy, and mountain sickness, and are also being explored for their potential in cancer therapy. The development of glycoconjugate benzene sulfonamides, for instance, represents a novel class of inhibitors with potential applications in cancer therapy due to their selective inhibition of tumor-associated carbonic anhydrases (Wilkinson et al., 2006).

Anticancer and Antioxidant Effects

Studies on new benzene sulfonamide drugs have explored their anticancer and antioxidant effects. These compounds have shown promising results against certain cancer cell lines, indicating the potential for the development of new therapeutic agents. Molecular docking studies further support their anti-breast cancer activity, highlighting the importance of structural analysis in drug design (Mohamed et al., 2022).

Green Chemistry Approaches

The synthesis of sulfonamides has also been achieved through green chemistry approaches, utilizing environmentally benign methods. These methods offer a more sustainable and efficient way of producing sulfonamide derivatives, which are important intermediates in drug synthesis. Such approaches are crucial for the development of sustainable pharmaceutical manufacturing processes (Shi et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

4-(Octyloxy)benzene-1-sulfonamide is a type of sulfonamide, a group of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is vital in the synthesis of folate, a key component required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides affects the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids. Therefore, the inhibition of this pathway can lead to a decrease in the production of nucleic acids, affecting cell division and growth .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine . The specific ADME properties of this compound would need further investigation.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folate, an essential component for the production of nucleic acids, the drug inhibits the ability of bacteria to replicate and grow .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s absorption and metabolism

Eigenschaften

IUPAC Name |

4-octoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGGSWNOTGUVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655887 | |

| Record name | 4-(Octyloxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-74-5 | |

| Record name | 4-(Octyloxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B3045780.png)

![(Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B3045798.png)